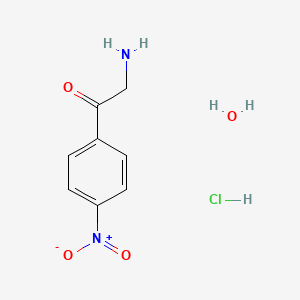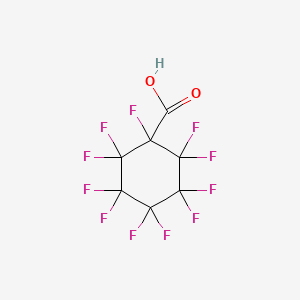
2,2,3,3-Tetrafluoropropanamide
Overview
Description
2,2,3,3-Tetrafluoropropanamide: is an organic compound with the molecular formula C3H3F4NO . It is characterized by the presence of four fluorine atoms attached to the carbon atoms in the propanamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
This compound is a fluorinated derivative and its targets could be diverse depending on the specific context of its use .
Mode of Action
One study suggests that it undergoes a highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine—a catalytic amount of titanium (iv) isopropoxide at room temperature to give the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .
Biochemical Pathways
The compound’s interaction with various aldehydes suggests it may influence pathways involving these molecules
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, density, and boiling point, have been reported . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
Given the compound’s potential interactions with various aldehydes, it may influence cellular processes involving these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropanamide typically involves the fluorination of propanamide derivatives. One common method is the reaction of 2,2,3,3-tetrafluoropropionic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or nucleophiles are used in the presence of a base or catalyst.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted amides or other derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: 2,2,3,3-Tetrafluoropropanamide is used as a building block in the synthesis of various fluorinated compounds
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological systems.
Medicine: The compound is explored for its potential use in pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2,2,3,3-Tetrafluoro-1-propanol: Contains a hydroxyl group instead of an amide group.
2,2,3,3-Tetrafluoropropionamide: Another fluorinated amide with a slightly different structure.
Uniqueness: 2,2,3,3-Tetrafluoropropanamide is unique due to its specific arrangement of fluorine atoms and the presence of an amide group. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHHTXAWAPICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380239 | |
| Record name | 2,2,3,3-Tetrafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-86-5 | |
| Record name | 2,2,3,3-Tetrafluoropropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-TETRAFLUORO-PROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of nifluridide in aquatic systems?
A1: Research indicates that nifluridide, a 2,2,3,3-Tetrafluoropropanamide derivative, degrades relatively quickly in water. In a study using water from bluegill and rainbow trout toxicity studies, nifluridide exhibited a half-life of 10 hours at 13°C and 2.5 hours at 20°C. [] This degradation primarily resulted in the formation of EL-919 (7-nitro-2-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethyl)benzimidazole), with nearly complete conversion observed within 96 hours. [] This highlights the importance of understanding the degradation products and their potential environmental impact.
Q2: Are there effective methods for extracting and quantifying nifluridide and its degradation product from environmental samples?
A2: Yes, researchers have developed an automated extraction technique using Sep-Pak C18 cartridges to extract both nifluridide and its cyclized product, EL-919, from water samples. [] This method allows for the processing of large volumes of water (up to 500 mL) and demonstrates high recovery rates for both compounds (91.2-97.1% for nifluridide and 82.7-98.0% for EL-919). [] Following extraction, high-pressure liquid chromatography with UV detection at 235 nm enables the separation and quantification of both compounds. [] This method provides a valuable tool for monitoring the presence and fate of these compounds in environmental matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)










![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)
